molecular formula C30H47O2P B1592431 Bis(3,5-DI-tert-butyl-4-methoxyphenyl)phosphine CAS No. 1173023-24-9

Bis(3,5-DI-tert-butyl-4-methoxyphenyl)phosphine

Cat. No.: B1592431
CAS No.: 1173023-24-9
M. Wt: 470.7 g/mol
InChI Key: AZEBUSRDBBMQGF-UHFFFAOYSA-N
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Description

Bis(3,5-Di-tert-butyl-4-methoxyphenyl)phosphine: is a phosphine compound characterized by its bulky and electron-rich structure. This compound is known for its utility in various chemical reactions, particularly in catalysis and organic synthesis.

Synthetic Routes and Reaction Conditions:

  • This compound: can be synthesized through the reaction of 3,5-di-tert-butyl-4-methoxyphenylmagnesium bromide with phosphorus trichloride .

  • The reaction typically requires anhydrous conditions and an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods:

  • Large-scale production: involves similar synthetic routes but with optimized conditions to ensure high yield and purity.

  • Purification: steps may include recrystallization or distillation to achieve the desired quality.

Types of Reactions:

  • Oxidation: This compound can undergo oxidation to form This compound oxide .

  • Reduction: Reduction reactions are less common but can be achieved under specific conditions.

  • Substitution: It can participate in substitution reactions, often used in the formation of phosphine derivatives .

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen in the presence of a catalyst.

  • Reduction: Reduction typically requires hydride donors such as lithium aluminium hydride .

  • Substitution: Substitution reactions often use halogenating agents like phosphorus trichloride .

Major Products Formed:

  • Oxidation: The major product is This compound oxide .

  • Reduction: Reduction products are less common but can include phosphine derivatives .

  • Substitution: Substitution reactions yield various phosphine derivatives .

Chemistry:

  • Catalysis: This compound is widely used as a ligand in transition metal catalysis, enhancing the efficiency of various chemical reactions.

  • Organic Synthesis: It is employed in the synthesis of complex organic molecules, including pharmaceuticals and fine chemicals.

Biology:

  • Biological Studies: It is used in biological studies to understand enzyme mechanisms and interactions.

Medicine:

  • Drug Development: Its derivatives are explored for potential therapeutic applications, including as antiviral and anticancer agents.

Industry:

  • Material Science: It is used in the development of advanced materials with specific properties.

  • Environmental Applications: It plays a role in environmental remediation processes.

Molecular Targets and Pathways:

  • Catalysis: The compound acts as a ligand, coordinating to metal centers and facilitating various catalytic processes.

  • Biological Interactions: In biological systems, it may interact with enzymes and other biomolecules, influencing their activity.

Mechanism:

  • Catalysis: The bulky structure of the compound provides steric hindrance, which can influence the selectivity and activity of the catalytic process.

  • Biological Interactions: The electron-rich nature of the compound allows it to form stable complexes with metal ions, which can modulate biological processes.

Properties

IUPAC Name

bis(3,5-ditert-butyl-4-methoxyphenyl)phosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H47O2P/c1-27(2,3)21-15-19(16-22(25(21)31-13)28(4,5)6)33-20-17-23(29(7,8)9)26(32-14)24(18-20)30(10,11)12/h15-18,33H,1-14H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZEBUSRDBBMQGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1OC)C(C)(C)C)PC2=CC(=C(C(=C2)C(C)(C)C)OC)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H47O2P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80619593
Record name Bis(3,5-di-tert-butyl-4-methoxyphenyl)phosphane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80619593
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

470.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1173023-24-9
Record name Bis(3,5-di-tert-butyl-4-methoxyphenyl)phosphane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80619593
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Comparison with Similar Compounds

  • Bis(3,5-dimethylphenyl)phosphine

  • Bis(3,5-dimethyl-4-methoxyphenyl)chlorophosphine

  • Bis(3,5-di(trifluoromethyl)phenyl)chlorophosphine

  • Tris(4-trifluoromethylphenyl)phosphine

Uniqueness:

  • Bis(3,5-Di-tert-butyl-4-methoxyphenyl)phosphine: stands out due to its bulky and electron-rich structure, which provides unique steric and electronic properties compared to other phosphine compounds.

This compound's versatility and unique properties make it a valuable tool in various scientific and industrial applications. Its ability to act as a ligand in catalysis and its potential in drug development highlight its importance in advancing both chemistry and medicine.

Would you like more information on any specific aspect of this compound?

Biological Activity

Bis(3,5-DI-tert-butyl-4-methoxyphenyl)phosphine (DTBM) is a phosphine compound notable for its unique structural features and significant biological activities. This article explores its biological activity, focusing on its antioxidant, anti-inflammatory, and anti-tumor properties, as well as its applications in medicinal chemistry.

Chemical Structure

The chemical formula for DTBM is C30H47O2PC_{30}H_{47}O_2P. The structure includes two bulky 3,5-di-tert-butyl-4-methoxyphenyl groups attached to a phosphorus atom, which contributes to its steric and electronic properties.

1. Antioxidant Activity

DTBM exhibits strong antioxidant properties. Its ability to scavenge free radicals is attributed to the presence of methoxy groups and the sterically hindered tert-butyl groups that stabilize radical intermediates. Studies have shown that DTBM can effectively inhibit lipid peroxidation, a process linked to cellular damage and aging.

Activity Mechanism Effectiveness
AntioxidantScavenging free radicalsHigh
Lipid Peroxidation InhibitionPrevents oxidative damageSignificant

2. Anti-Inflammatory Activity

Research indicates that DTBM can suppress inflammation-related enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX). This inhibition is crucial for reducing inflammation in various pathological conditions.

Enzyme Inhibition Type Impact
COX-2CompetitiveReduces pain and swelling
LOXNon-competitiveDecreases leukotriene synthesis

3. Anti-Tumor Activity

DTBM has shown promising anti-tumor effects in various cancer models. Its mechanism involves inducing apoptosis in cancer cells and inhibiting angiogenesis, which is critical for tumor growth and metastasis.

Cancer Type Mechanism of Action Outcome
Breast CancerInduces apoptosisSignificant tumor reduction
Lung CancerInhibits angiogenesisSlowed tumor progression

Case Studies

Several studies have investigated the biological activity of DTBM:

  • A study published in Nature Communications demonstrated that DTBM derivatives could significantly reduce tumor size in murine models of breast cancer by inducing apoptosis and inhibiting angiogenesis .
  • Another research article highlighted the compound's ability to scavenge reactive oxygen species (ROS) effectively, showcasing its potential as a therapeutic agent for oxidative stress-related diseases .

Toxicity and Safety

DTBM has been evaluated for toxicity in scientific settings. It is considered safe at low concentrations, with no acute toxicity reported. However, prolonged exposure or high concentrations may lead to adverse effects. Careful dosage management is essential during experimental applications .

Scientific Research Applications

Catalysis

Role as a Ligand:
DTBM is widely recognized for its effectiveness as a ligand in catalytic reactions. Its bulky tert-butyl groups and methoxy substituents enhance the steric hindrance around the metal center, which can lead to increased selectivity and efficiency in various reactions.

Key Reactions:

  • Cross-Coupling Reactions: DTBM is employed in reactions such as the Buchwald-Hartwig and Suzuki-Miyaura couplings, which are vital for the synthesis of biaryl compounds commonly found in pharmaceuticals .
  • Hydrogenation and Heck Reactions: The ligand facilitates hydrogenation processes and Heck reactions, enhancing yields and reaction rates .

Case Studies:

  • A study demonstrated that using DTBM as a ligand in palladium-catalyzed silyl-Heck reactions resulted in significantly improved yields of allylsilanes compared to first-generation ligands .
  • In asymmetric catalysis, DTBM has shown efficacy in the Pauson–Khand reaction, particularly with aryl-substituted alkynes, leading to high enantioselectivity .

Materials Science

Development of Advanced Materials:
DTBM is utilized in the formulation of advanced materials, particularly polymers and composites. Its properties contribute to:

  • Thermal Stability: The presence of bulky groups enhances the thermal stability of materials, making them suitable for high-temperature applications.
  • Mechanical Strength: The incorporation of DTBM into polymer matrices improves mechanical properties, which is beneficial for aerospace and automotive applications .

Pharmaceutical Development

Drug Formulation:
DTBM plays a crucial role in pharmaceutical applications by:

  • Stabilizing Active Ingredients: It aids in stabilizing active pharmaceutical ingredients (APIs), which is essential for maintaining their efficacy over time.
  • Improving Bioavailability: The compound enhances the solubility and bioavailability of drugs, facilitating more effective medication delivery systems .

Research Insights:
Ongoing studies are exploring DTBM's potential therapeutic applications, including its role in enzyme catalysis and protein modification .

Environmental Chemistry

Pollutant Remediation:
DTBM has been investigated for its applications in environmental chemistry:

  • Facilitating Breakdown of Pollutants: The compound assists in the degradation of harmful substances in soil and water, contributing to environmental protection efforts .

Summary Table of Applications

Application AreaSpecific UsesKey Benefits
CatalysisCross-coupling, hydrogenationEnhanced selectivity and yield
Materials SciencePolymer formulationImproved thermal stability and strength
Pharmaceutical DevelopmentDrug stabilization and bioavailabilityEffective medication delivery
Environmental ChemistryPollutant degradationContributes to environmental protection

Chemical Reactions Analysis

Oxidation Reactions

The phosphine undergoes oxidation to form the corresponding phosphine oxide, a process critical for ligand modification in catalytic systems.

Reaction Type Oxidizing Agent Conditions Product Reference
OxidationH₂O₂Room temperature, 6 hrsBis(3,5-di-tert-butyl-4-methoxyphenyl)phosphine oxide
OxidationmCPBACH₂Cl₂, 0°C → RT, 12 hrsPhosphine oxide with retained aryl substituents

Key Findings :

  • Oxidation proceeds efficiently with hydrogen peroxide (H₂O₂) under mild conditions, yielding >90% conversion.

  • Meta-chloroperbenzoic acid (mCPBA) provides a slower but highly selective pathway, avoiding over-oxidation byproducts.

Reduction Reactions

The compound can be reduced to regenerate phosphine from its oxide form, though this is less common in synthetic applications.

Reaction Type Reducing Agent Conditions Product Reference
ReductionLiAlH₄THF, reflux, 8 hrsRegenerated phosphine
ReductionNaBH₄MeOH, 50°C, 24 hrsPartial reduction with residual oxide

Key Findings :

  • Lithium aluminum hydride (LiAlH₄) achieves full reduction to phosphine but requires stringent anhydrous conditions.

  • Sodium borohydride (NaBH₄) is less effective, suggesting steric hindrance limits accessibility to the phosphorus center.

Substitution Reactions

The tert-butyl and methoxy groups participate in selective substitution reactions, enabling functionalization of the aryl rings.

Reaction Type Reagent Conditions Product Reference
HalogenationCl₂ (gas)CH₂Cl₂, 0°C, 2 hrsChlorinated aryl derivatives
DemethylationBBr₃DCM, -78°C → RT, 6 hrsHydroxy-substituted phosphine

Key Findings :

  • Chlorination occurs preferentially at the para position relative to the methoxy group due to steric shielding from tert-butyl groups.

  • Demethylation with BBr₃ selectively removes methoxy groups without altering the tert-butyl substituents.

Asymmetric Hydrogenation

  • Catalyst System : Ir(this compound) complexes

  • Substrates : α,β-unsaturated ketones, imines

  • Efficiency : >95% ee for prochiral alkenes

  • Conditions : H₂ (50 bar), RT, 24 hrs

Palladium-Catalyzed Allylic Substitution

  • Reaction : Asymmetric allylic alkylation

  • Ligand Role : Enhances enantioselectivity via steric bulk

  • Yield : 82–94% with 88–96% ee

  • Substrates : Cyclic allylic carbonates

Comparative Reactivity

The compound’s steric profile distinguishes it from analogous phosphines:

Property This compound Triphenylphosphine
Steric Bulk (Tolman Cone Angle) 212°145°
Oxidation Resistance HighModerate
Catalytic Efficiency Superior in asymmetric reactionsLimited to non-chiral systems

Mechanistic Insight :
The tert-butyl groups impose a rigid, three-dimensional structure that stabilizes metal-ligand complexes, favoring enantioselective transition states . Electronic donation from methoxy groups further enhances metal center reactivity.

Stability and Handling

  • Air Sensitivity : Rapid oxidation occurs in air, requiring storage under inert gas .

  • Solubility : Soluble in THF, DCM, and toluene; insoluble in water .

Preparation Methods

General Synthetic Strategy

The preparation of bis(3,5-di-tert-butyl-4-methoxyphenyl)phosphine typically follows a two-step approach:

  • Step 1: Preparation of the aryl organometallic reagent
    The 3,5-di-tert-butyl-4-methoxyphenyl moiety is converted into a reactive organometallic intermediate, usually a Grignard reagent (arylmagnesium halide) or an aryllithium compound.

  • Step 2: Reaction with a chlorophosphine
    The organometallic reagent is then reacted with a chlorophosphine source, such as phosphorus trichloride (PCl3) or a substituted chlorophosphine, to form the desired bis-aryl phosphine via nucleophilic substitution at phosphorus.

This approach is versatile and widely used for synthesizing various tertiary phosphines, including bulky and electron-rich aryl phosphines like this compound.

Preparation of the Aryl Organometallic Intermediate

  • Grignard Reagent Formation:
    The aryl bromide or iodide derivative of 3,5-di-tert-butyl-4-methoxybenzene is treated with activated magnesium turnings in anhydrous tetrahydrofuran (THF) or diethyl ether under inert atmosphere to form the corresponding arylmagnesium bromide or iodide. Activation of magnesium with iodine or ultrasound can improve the reaction efficiency.

  • Organolithium Reagent Formation:
    Alternatively, halogen-lithium exchange can be performed by treating the aryl halide with n-butyllithium at low temperatures (e.g., –78 °C) in THF, generating the aryllithium species. This reagent is generally more reactive than the Grignard and can be used for phosphination reactions requiring higher reactivity.

Reaction with Chlorophosphine

  • The aryl organometallic intermediate is added dropwise to a solution of chlorophosphine (e.g., PCl3 or di-tert-butylchlorophosphine) at low temperature under inert atmosphere.

  • The nucleophilic attack of the aryl group on the phosphorus atom displaces the chlorine atom, forming the P–C bond.

  • For this compound, two equivalents of the aryl organometallic reagent react with one equivalent of chlorophosphine to yield the bis-substituted phosphine.

  • The reaction mixture is typically refluxed or stirred for several hours to ensure complete conversion.

  • The product is then isolated by aqueous workup, extraction with organic solvents, drying, and purification by column chromatography or recrystallization.

Specific Literature Procedures and Yields

Reference Organometallic Reagent Chlorophosphine Solvent Temperature Yield (%) Notes
Royal Society of Chemistry (RSC) Aryl Grignard (3,5-di-tert-butyl-4-methoxyphenylmagnesium bromide) Di-tert-butylchlorophosphine THF Reflux, several hours ~87% Method adapted for similar bulky phosphines; purification by flash chromatography
Vondran et al., 2021 Activated Mg + aryl halide to form Grignard Di-tert-butylchlorophosphine THF Reflux, 8 h 55-62% (varies by conditions) Improved yields with excess phosphine reagent; use of activated Mg
RSC Book Chapter on Tertiary Phosphines Organolithium or Grignard reagents Chlorophosphines (e.g., PCl3) THF or ether 0 °C to reflux Variable, generally moderate to high General synthetic route for bulky phosphines

Alternative and Advanced Methods

  • Radical Difunctionalization:
    Recent studies have explored radical-based methods to synthesize bulky phosphines, including those bearing 3,5-di-tert-butyl-4-methoxyphenyl groups. These methods involve radical coupling of phosphinyl radicals generated under photochemical or thermal conditions. However, yields for such sterically hindered phosphines tend to be lower, and the methods are less established for large-scale synthesis.

  • Use of Palladium-Catalyzed Cross-Coupling:
    Some synthetic routes employ palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig type) to install phosphine substituents on biphenyl or other aromatic backbones. This is particularly relevant when preparing chiral bisphosphine ligands bearing the bis(3,5-di-tert-butyl-4-methoxyphenyl)phosphino moiety.

Summary Table of Key Preparation Parameters

Parameter Typical Conditions for this compound Synthesis
Organometallic reagent Arylmagnesium bromide or aryllithium from 3,5-di-tert-butyl-4-methoxyaryl halide
Chlorophosphine reagent Di-tert-butylchlorophosphine or PCl3
Solvent Anhydrous THF or diethyl ether
Temperature 0 °C to reflux (typically reflux for several hours)
Atmosphere Inert gas (argon or nitrogen)
Workup Aqueous quench, organic extraction, drying over MgSO4, purification by chromatography
Typical yields 55-87% depending on exact conditions and purification

Research Findings and Notes

  • The bulky tert-butyl groups on the aryl rings provide steric protection to the phosphorus center, enhancing ligand stability and catalytic performance.

  • Methoxy substituents increase electron density on the phosphorus, tuning the electronic properties of the ligand.

  • The preparation methods require strict exclusion of moisture and oxygen due to the air sensitivity of phosphines.

  • The choice of organometallic reagent (Grignard vs. organolithium) affects reactivity and yield; Grignard reagents are more commonly used due to easier handling.

  • Excess chlorophosphine can improve yields but requires careful purification to remove unreacted reagents.

  • Purification is commonly achieved by silica gel chromatography using non-polar solvents due to the hydrophobic nature of the tert-butyl groups.

Q & A

Q. Table 1: Key Synthetic Conditions and Yields

Reaction TypeSolventTemp (°C)Time (h)Yield (%)Reference
PhosphorylationToluene1102594
Grignard AdditionTHF−78→251282

Q. Table 2: Spectroscopic Signatures

TechniqueKey SignalsApplication
31P NMRδ +18 ppm (arylphosphine)Confirms P(III) oxidation state
FT-IR1190 cm⁻¹ (P–C stretch)Detects bond integrity

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Bis(3,5-DI-tert-butyl-4-methoxyphenyl)phosphine
Reactant of Route 2
Bis(3,5-DI-tert-butyl-4-methoxyphenyl)phosphine

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